3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Formation of the Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by another group.
Scientific Research Applications
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tosyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide
Uniqueness
3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The position of the fluorine atom and the tosyl group significantly influence its reactivity and interaction with biological targets.
Biological Activity
3-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H21FN2O3S
- Molecular Weight : 424.5 g/mol
- CAS Number : 899945-48-3
The structure includes a fluorine atom and a tosyl group attached to a tetrahydroquinoline moiety, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
- Receptor Modulation : Preliminary studies suggest that it might interact with neurotransmitter receptors, potentially influencing pathways related to neurotransmission and neuroprotection .
Antimicrobial Properties
Like many sulfonamide derivatives, this compound exhibits antimicrobial activity. Its structural features suggest potential efficacy against various bacterial strains. The presence of the tosyl group enhances its ability to penetrate bacterial membranes, thereby increasing its inhibitory effects on target enzymes.
Study 1: Enzyme Inhibition
In a study examining the inhibition of kynurenine aminotransferase (KAT), which plays a role in the kynurenine pathway linked to neurodegenerative diseases, derivatives of tetrahydroquinoline showed competitive inhibition properties. This suggests that this compound could similarly affect KAT activity .
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a fluorine atom exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This supports the hypothesis that this compound may possess similar properties.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfanilamide | Simple sulfonamide structure | Antibacterial |
Benzene sulfonamide derivatives | Various substitutions on benzene rings | Anticancer and antibacterial |
Thiazole-based sulfonamides | Heterocyclic ring systems | Enzyme inhibitors |
The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to simpler sulfonamides.
Properties
IUPAC Name |
3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPUEXSHJOONS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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